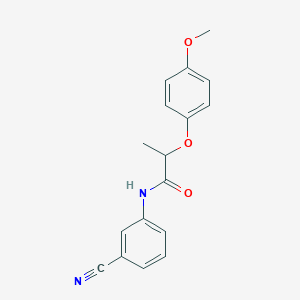
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide, also known as CR-8, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a potent inhibitor of the protein tyrosine kinase, c-Met, which is involved in various cellular processes such as cell growth, migration, and invasion.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide involves the inhibition of c-Met, a receptor tyrosine kinase that is involved in various cellular processes such as cell growth, migration, and invasion. By inhibiting c-Met, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. In addition, this compound can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In liver cells, this compound can inhibit the development of liver fibrosis and the progression of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for c-Met. Unlike other protein tyrosine kinase inhibitors that can inhibit multiple kinases, this compound specifically targets c-Met, which can reduce off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to explore the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of this compound in other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Finally, future research can focus on improving the solubility of this compound to make it more accessible for lab experiments.
Scientific Research Applications
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively for its potential in various scientific research applications. It has been shown to inhibit the growth, migration, and invasion of various cancer cells, including lung cancer, breast cancer, and pancreatic cancer. In addition, this compound has also been shown to inhibit the development of liver fibrosis and the progression of non-alcoholic fatty liver disease.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(22-16-8-6-15(21-2)7-9-16)17(20)19-14-5-3-4-13(10-14)11-18/h3-10,12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCBPJMVROIQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4110197.png)

![N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4110221.png)
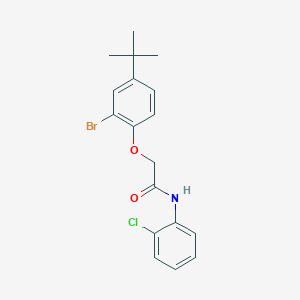
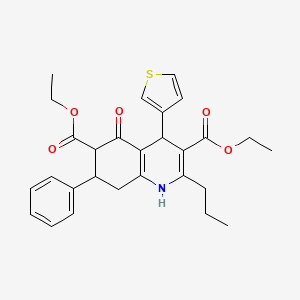

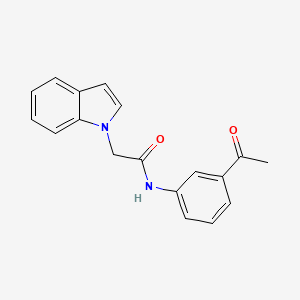
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110258.png)
![3-[6-(dimethylamino)-4-pyrimidinyl]benzoic acid](/img/structure/B4110266.png)
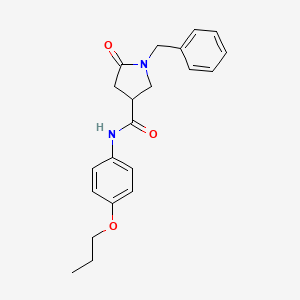
![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110281.png)
![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
